molecular formula C13H25NO2 B1609811 4-Decyloxazolidin-2-one CAS No. 7693-82-5

4-Decyloxazolidin-2-one

Cat. No.: B1609811
CAS No.: 7693-82-5
M. Wt: 227.34 g/mol
InChI Key: IUWVYVOQTFVXKL-UHFFFAOYSA-N
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Description

4-Decyloxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with a decyl group attached to the fourth carbon. Oxazolidinones are known for their diverse applications in synthetic organic chemistry and medicinal chemistry, particularly as antibacterial agents .

Biochemical Analysis

Biochemical Properties

4-Decyloxazolidin-2-one plays a significant role in biochemical reactions, particularly as a penetration enhancer in transdermal drug delivery systems. It interacts with various biomolecules, including enzymes and proteins, to facilitate the delivery of active ingredients through the skin. The compound’s interaction with enzymes such as cytochrome P450 can influence the metabolism of co-administered drugs, enhancing their bioavailability . Additionally, this compound has been shown to interact with skin proteins, altering their structure and function to improve drug permeability .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to enhance the expression of genes involved in lipid metabolism and skin barrier function . Furthermore, this compound can affect cell signaling pathways by interacting with membrane receptors, leading to altered cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to modulate their activity. For instance, the compound can inhibit the activity of certain enzymes involved in drug metabolism, thereby increasing the bioavailability of co-administered drugs . Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing drug permeability and bioavailability . Prolonged exposure to the compound may also lead to cellular toxicity and other adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances drug permeability and bioavailability without causing significant toxicity . At higher doses, this compound can cause adverse effects, including skin irritation and systemic toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 and other cofactors . These interactions can influence the metabolism of co-administered drugs, enhancing their bioavailability and therapeutic effects . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, such as cell membranes and adipose tissue . This localization can enhance its efficacy as a penetration enhancer in transdermal drug delivery systems .

Subcellular Localization

This compound is primarily localized in the cell membrane and other lipid-rich compartments . This subcellular localization is crucial for its activity as a penetration enhancer, as it allows the compound to interact with membrane proteins and other biomolecules involved in drug transport . Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, further enhancing its efficacy .

Chemical Reactions Analysis

4-Decyloxazolidin-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydride, ethyl carbonate, and trimethylsilyl azide . Major products formed from these reactions are often biologically active oxazolidinone derivatives with potential antibacterial properties .

Comparison with Similar Compounds

4-Decyloxazolidin-2-one can be compared with other oxazolidinones such as linezolid, tedizolid, and contezolid. These compounds share a similar core structure but differ in their substituents, which can affect their antibacterial activity and pharmacokinetic properties . For example:

Properties

IUPAC Name

4-decyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-9-10-12-11-16-13(15)14-12/h12H,2-11H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWVYVOQTFVXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00998216
Record name 4-Decyl-4,5-dihydro-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7693-82-5
Record name 4-Decyloxazolidin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7693-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyloxazolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Decyl-4,5-dihydro-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-decyl-1,3-oxazolidin-2-one; 4-decyloxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECYLOXAZOLIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95K9FHM51V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

26.465 g of 2-aminododecanol and 12.32 g of ethylene carbonate were heated at approximately 110° C. for 48 hours (preparation of the cyclic urethanes can be carried out without a solvent or in toluene solution)as a solvent. The reaction was followed by tlc and at the completion of the reaction the contents were cooled, dissolved in ethyl acetate and the organic solution was washed with brine and water. After drying, the filtrate was concentrated and the oily residue was kugelrohr distilled to give 27.33 g (96.56%) of colorless liquid, which slowly solidified, m.p. 31.5-32.5° C.
Quantity
26.465 g
Type
reactant
Reaction Step One
Quantity
12.32 g
Type
reactant
Reaction Step One
[Compound]
Name
cyclic urethanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
96.56%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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